molecular formula C21H24N2OS B439317 2-methylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 332024-46-1

2-methylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No.: B439317
CAS No.: 332024-46-1
M. Wt: 352.5g/mol
InChI Key: QKANIKDMGKRHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the allyl and methylthio groups. Common reagents used in these reactions include allyl bromide, methylthiol, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. In medicinal applications, it may exert its effects by binding to enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation, but studies suggest that it may induce apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Compared to other spiro compounds, 3-Allyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one stands out due to its unique combination of allyl and methylthio groups. Similar compounds include:

This compound’s unique structure and chemical properties make it a valuable subject for further research and development in various scientific fields.

Properties

CAS No.

332024-46-1

Molecular Formula

C21H24N2OS

Molecular Weight

352.5g/mol

IUPAC Name

2-methylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C21H24N2OS/c1-3-13-23-19(24)17-18(22-20(23)25-2)16-10-6-5-9-15(16)14-21(17)11-7-4-8-12-21/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3

InChI Key

QKANIKDMGKRHLS-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42

Canonical SMILES

CSC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42

Origin of Product

United States

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